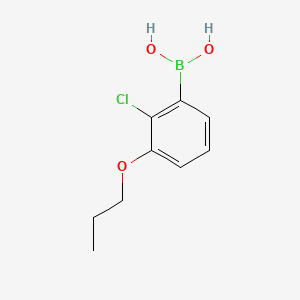

![molecular formula C20H12BrN B578768 9H-Dibenzo[a,c]carbazole, 11-bromo- CAS No. 1300028-53-8](/img/structure/B578768.png)

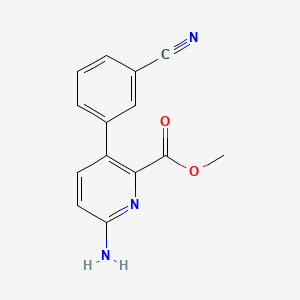

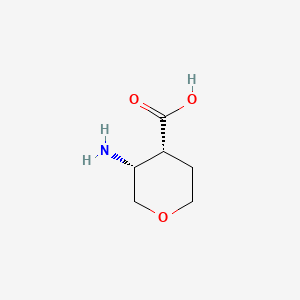

9H-Dibenzo[a,c]carbazole, 11-bromo-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“9H-Dibenzo[a,c]carbazole, 11-bromo-” is a chemical compound . It is also known as "12-Bromo-9H-dibenzo[a,c]carbazole" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two new organic luminogens, BCzS and BCzSF, were synthesized by attaching dibenzothiophene and diphenyl sulfone to the nitrogen atom of 9H-dibenzo[a,c]carbazole via a palladium-catalyzed carbon-nitrogen coupling reaction .Molecular Structure Analysis

The molecular geometries of similar compounds, 9-(dibenzo[b,d]thiophen-2-yl)-9H-dibenzo[a,c]carbazole (BCzS) and 9-(4-(phenylsulfonyl)phenyl)-9H-dibenzo[a,c]carbazole (BCzSF), at the ground state were optimized using the density functional theory (DFT) method at the B3LYP/6-311G* level in the Gaussian 09 program .Chemical Reactions Analysis

The synthesis of similar compounds involves a palladium-catalyzed carbon-nitrogen coupling reaction .Physical And Chemical Properties Analysis

The resulting polymer films showed high Φphos. and τphos. values of up to 13.5% and 3.01 s, respectively, and could produce conspicuous green organic afterglow with a duration time of over 20 s under ambient conditions .Mécanisme D'action

Upon the introduction of different substituents (Br, Ph and TPh) to the large conjugated core of 9-methyl-9H-dibenzo[a,c]carbazole (DBC) moiety, the resultant luminogens demonstrated PL quantum yields in solid state ranging from 4.81% to 47.39%. The strong intermolecular electronic coupling in the dimers is proved as the main factor to the bright emission in the solid state .

Orientations Futures

The development of intelligent polymer materials with high phosphorescence quantum yield (Φphos.) and long phosphorescence lifetime (τphos.) under ambient conditions is of great significance but challenging. The work on similar compounds provides a new direction for developing such intelligent and flexible polymer materials .

Propriétés

IUPAC Name |

18-bromo-21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15(20),16,18-decaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrN/c21-12-9-10-17-18(11-12)22-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(17)20/h1-11,22H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKMXXDCBKHEFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=C(N4)C=C(C=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Chloro-5-(hydroxyiminomethyl)phenyl]boronic acid](/img/structure/B578692.png)

![N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B578702.png)